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Compound of Interest

Compound Name: 2,2-Dimethylpentanal

Cat. No.: B085100 Get Quote

A comprehensive spectroscopic comparison of 2,2-Dimethylpentanal with its alkane, alcohol,

and carboxylic acid derivatives, providing researchers, scientists, and drug development

professionals with essential data for structural elucidation and analysis. This guide delves into

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of

these compounds, offering a clear, comparative view supported by detailed experimental

protocols and visualizations.

At a Glance: Spectroscopic Data Summary
The following tables provide a summarized comparison of the key spectroscopic features of

2,2-Dimethylpentanal and its derivatives: 2,2-Dimethylpentane, 2,2-Dimethyl-1-pentanol, and

2,2-Dimethylpentanoic acid.

Table 1: ¹H NMR Spectral Data (Predicted/Experimental,
δ ppm)
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Compoun
d

Aldehyde
H

-CH₂-
(adjacent
to
functiona
l group)

-CH₂-
-CH₃
(terminal)

-C(CH₃)₂- -OH

2,2-

Dimethylpe

ntanal

~9.2 (s) - ~1.3 (t) ~0.9 (t) ~1.1 (s) -

2,2-

Dimethylpe

ntane

- ~1.25 (m) ~1.25 (m) ~0.85 (t) ~0.85 (s) -

2,2-

Dimethyl-1-

pentanol

- ~3.2 (s) ~1.3 (m) ~0.9 (t) ~0.9 (s) Variable

2,2-

Dimethylpe

ntanoic

Acid

- - ~1.5 (t) ~0.9 (t) ~1.2 (s)
~12.0 (br

s)

s = singlet, t = triplet, m = multiplet, br s = broad singlet. Data for 2,2-Dimethylpentane is

experimental; other data are based on predictions and typical chemical shifts.

Table 2: ¹³C NMR Spectral Data (Predicted/Experimental,
δ ppm)
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Compoun
d

C=O
C
(quaterna
ry)

-CH₂-
(adjacent
to
functiona
l group)

-CH₂-
-CH₃
(terminal)

-C(CH₃)₂-

2,2-

Dimethylpe

ntanal

~205 ~45 - ~35 ~14 ~25

2,2-

Dimethylpe

ntane

- 31.9 41.7 17.1 14.4 29.1

2,2-

Dimethyl-1-

pentanol

- ~35 ~70 ~35 ~14 ~23

2,2-

Dimethylpe

ntanoic

Acid

~180 ~45 - ~35 ~14 ~25

Data for 2,2-Dimethylpentane is experimental; other data are based on predictions and typical

chemical shifts.

Table 3: Key IR Absorption Frequencies (cm⁻¹)
Compound C=O Stretch O-H Stretch C-H Stretch (sp³)

2,2-Dimethylpentanal ~1725 - 2960-2870

2,2-Dimethylpentane - - 2960-2870

2,2-Dimethyl-1-

pentanol
- ~3350 (broad) 2960-2870

2,2-Dimethylpentanoic

Acid
~1710 ~3000 (broad) 2960-2870
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Table 4: Mass Spectrometry (EI) Key Fragments (m/z)
Compound

Molecular
Ion (M⁺)

[M-CH₃]⁺ [M-C₂H₅]⁺ [M-C₃H₇]⁺ Base Peak

2,2-

Dimethylpent

anal

114 99 85 71 57

2,2-

Dimethylpent

ane

100 85 71 57 43

2,2-Dimethyl-

1-pentanol
116 101 87 73 57

2,2-

Dimethylpent

anoic Acid

130 115 101 87 85

Visualizing the Molecular Structures
The chemical structures of 2,2-Dimethylpentanal and its derivatives are fundamental to

understanding their spectroscopic properties.
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Chemical Structures

2,2-Dimethylpentanal

2,2-Dimethylpentane

2,2-Dimethyl-1-pentanol

2,2-Dimethylpentanoic Acid

Click to download full resolution via product page

Caption: Molecular structures of the compared compounds.

Experimental Workflows
The acquisition of spectroscopic data follows a standardized workflow to ensure accuracy and

reproducibility.
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Caption: General workflows for spectroscopic analysis.

Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz

spectrometer.

Data Acquisition:

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0

s, and 16 scans.
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¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of

2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.

Data Processing: The raw data were Fourier transformed, and the resulting spectra were

phase- and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm)

relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium

chloride (NaCl) plates.

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean NaCl plates was recorded and automatically

subtracted from the sample spectrum.

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a gas

chromatograph (GC) equipped with a capillary column.

Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single

quadrupole mass spectrometer.

Ionization: Electron impact (EI) ionization was performed at an electron energy of 70 eV.

Mass Analysis: The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of

40-400.

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion

and major fragment ions.
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To cite this document: BenchChem. [A Spectroscopic Showdown: 2,2-Dimethylpentanal and
Its Derivatives Unveiled]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085100#spectroscopic-comparison-of-2-2-
dimethylpentanal-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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